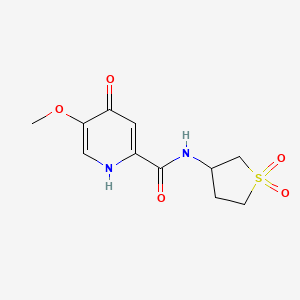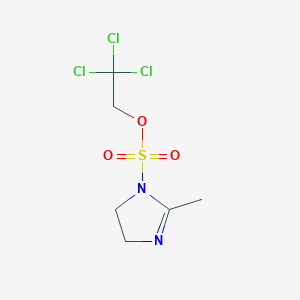
2,2,2-trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trichloroethyl group, a methyl group, and a sulfonate group attached to a dihydroimidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate typically involves the reaction of 2-methyl-4,5-dihydroimidazole with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,2,2-Trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and 2,2,2-trichloroethanol.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Hydrolysis: The major products are 2,2,2-trichloroethanol and the corresponding sulfonic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
科学的研究の応用
2,2,2-Trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent for the protection of hydroxyl and amino groups in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of 2,2,2-trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments.
類似化合物との比較
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting group for hydroxyl and amino groups.
Bis(2,2,2-trichloroethyl) azodicarboxylate: Employed in the synthesis of substituted cycloalkyl compounds and as an amination reagent.
2,2,2-Trichloroethoxycarbonyl chloride: Commonly used in organic synthesis for the protection of amines.
Uniqueness
2,2,2-Trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate is unique due to the presence of both a trichloroethyl group and a sulfonate group on the dihydroimidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and scientific research.
特性
分子式 |
C6H9Cl3N2O3S |
|---|---|
分子量 |
295.6 g/mol |
IUPAC名 |
2,2,2-trichloroethyl 2-methyl-4,5-dihydroimidazole-1-sulfonate |
InChI |
InChI=1S/C6H9Cl3N2O3S/c1-5-10-2-3-11(5)15(12,13)14-4-6(7,8)9/h2-4H2,1H3 |
InChIキー |
DCGVJQVYYJDQGE-UHFFFAOYSA-N |
正規SMILES |
CC1=NCCN1S(=O)(=O)OCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{[(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13364503.png)
![6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364504.png)
![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13364506.png)
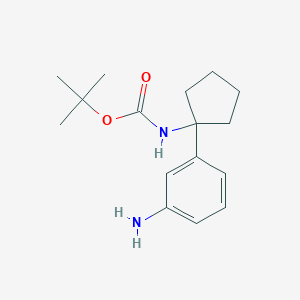
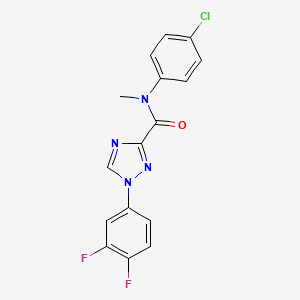
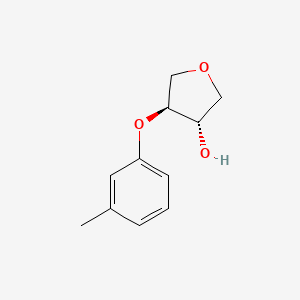

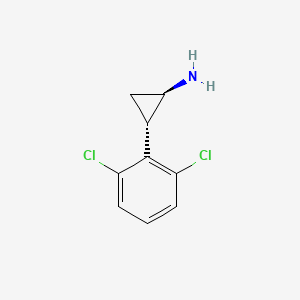
![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
![3-[(Methylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364566.png)
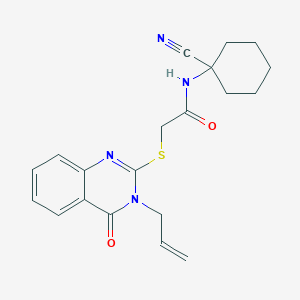
![1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine](/img/structure/B13364577.png)
![N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13364585.png)
